Idarubicin is a synthetic anthracycline analog, similar in structure and mechanism to daunorubicin and doxorubicin. [] It is classified as an antineoplastic agent, meaning it inhibits the growth and proliferation of cancer cells. [] In scientific research, idarubicin serves as a valuable tool to explore mechanisms of cancer cell death, drug resistance, and targeted drug delivery strategies. [, , , , , ]
Idarubicin is classified as an anthracycline, a class of drugs derived from the bacterium Streptomyces species. It is chemically known as 4-demethoxydaunorubicin and is often administered in its hydrochloride form for clinical use. This compound's structure allows it to exert potent cytotoxic effects on rapidly dividing cells, making it particularly effective in oncology.
The synthesis of idarubicin has been explored through various methodologies. One notable approach involves the functionalization of tetracene, which serves as a precursor. The synthesis pathway includes several steps:
This method allows for multigram quantities to be synthesized in fewer steps compared to traditional methods that rely heavily on annulations.
Idarubicin possesses a complex tetracyclic structure characteristic of anthracyclines. The molecular formula is CHNO, and its molecular weight is approximately 441.49 g/mol. The structural features include:
The three-dimensional arrangement allows for effective intercalation into DNA strands, which is vital for its mechanism of action.
Idarubicin participates in several chemical reactions that contribute to its pharmacological properties:
The mechanism by which idarubicin exerts its anticancer effects involves several key processes:
Studies have shown that idarubicin's potency can be influenced by various factors including cellular uptake and metabolism .
These properties are crucial for formulation development and storage conditions in clinical settings.
Idarubicin is primarily utilized in oncology as part of combination chemotherapy regimens. Its applications include:
Recent studies also explore its potential as a radiopharmaceutical for imaging purposes via fluorine-18 labeling techniques, which may help predict chemotherapy resistance .
Idarubicin (4-demethoxydaunorubicin) is a semisynthetic anthracycline antibiotic derived from the natural compound daunorubicin. It was first synthesized in the 1970s through targeted molecular modifications aimed at improving anticancer efficacy while reducing toxicity profiles [1]. Idarubicin belongs to the anthracycline class of chemotherapeutic agents, characterized by a tetracycline ring structure glycosidically linked to an amino sugar moiety. This class includes naturally occurring compounds like daunorubicin and doxorubicin, as well as their synthetic derivatives [6]. The development of idarubicin represented a significant advancement in anthracycline pharmacology, as its structural modifications conferred distinct biochemical properties that translated to enhanced clinical activity in certain malignancies compared to parent compounds. The U.S. Food and Drug Administration (FDA) approved idarubicin for clinical use in acute myeloid leukemia (AML) in 1990, establishing it as a critical component of induction chemotherapy regimens [6] [9].
The molecular structure of idarubicin (C₂₆H₂₇NO₉) differs critically from its parent compound daunorubicin through the absence of a methoxy group (-OCH₃) at the C-4 position of the anthracycline ring (Table 1) [1] [4]. This seemingly minor modification has profound biochemical consequences:
Table 1: Structural Comparison of Idarubicin and Daunorubicin
Structural Feature | Idarubicin | Daunorubicin |
---|---|---|
C-4 Position | Hydrogen | Methoxy (-OCH₃) |
Molecular Formula | C₂₆H₂₇NO₉ | C₂₇H₂₉NO₁₀ |
Molecular Weight | 497.49 g/mol | 527.52 g/mol |
Lipophilicity | High | Moderate |
Active Metabolite | Idarubicinol | Daunorubicinol |
Idarubicin has established a distinguished clinical profile primarily in hematologic malignancies, with expanding applications in solid tumors. Its FDA-approved indication remains induction therapy for acute myeloid leukemia (AML) in adults, where it has demonstrated superiority over daunorubicin in specific patient populations [6] [9]. Beyond its labeled indications, idarubicin exhibits significant activity against advanced breast cancer, non-Hodgkin's lymphoma (particularly low-grade variants), myelodysplastic syndromes, and blast crisis of chronic myelogenous leukemia [6] [10]. The drug's clinical utility is further enhanced by the availability of an oral formulation, which provides unique therapeutic opportunities for outpatient management, maintenance therapy, and treatment of elderly patients who may not tolerate intensive intravenous regimens [3] [10]. This versatility across administration routes and disease states positions idarubicin as a versatile anthracycline with distinct pharmacological advantages over earlier compounds in its class.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7